molecular formula C9H13ClN2O2S B1525031 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride CAS No. 1306603-49-5

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1525031
CAS No.: 1306603-49-5
M. Wt: 248.73 g/mol
InChI Key: FPECFIUVWKNYCX-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H12N2O2S·HCl It is a derivative of piperidine and thiazole, which are both important heterocyclic compounds in medicinal chemistry

Preparation Methods

The synthesis of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction of 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Purification: Crystallization or recrystallization

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like sodium hydride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The piperidine ring provides structural stability and enhances the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

    1-(1,3-Thiazol-2-yl)piperidine-4-carboxylic acid: The non-hydrochloride form of the compound.

    Piperidine-4-carboxylic acid derivatives: These compounds share the piperidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Thiazole derivatives: Compounds containing the thiazole ring, which exhibit diverse biological activities and applications.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9;/h3,6-7H,1-2,4-5H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPECFIUVWKNYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306603-49-5
Record name 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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